molecular formula C9H11ClN2O2S B2985308 2-Chloro-N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-ylmethyl)acetamide CAS No. 2411269-23-1

2-Chloro-N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-ylmethyl)acetamide

Cat. No. B2985308
M. Wt: 246.71
InChI Key: JDOIBXLYLOEJGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-ylmethyl)acetamide, also known as DT-13, is a synthetic compound that has been gaining attention in the scientific community due to its potential therapeutic properties.

Mechanism Of Action

2-Chloro-N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-ylmethyl)acetamide exerts its therapeutic effects by targeting multiple signaling pathways in cells. It has been found to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. 2-Chloro-N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-ylmethyl)acetamide also activates the AMPK pathway, which is involved in cellular energy homeostasis. In addition, 2-Chloro-N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-ylmethyl)acetamide has been shown to activate the Nrf2 pathway, which is involved in antioxidant defense.

Biochemical And Physiological Effects

2-Chloro-N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-ylmethyl)acetamide has been found to have a range of biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. 2-Chloro-N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-ylmethyl)acetamide also reduces the expression of pro-inflammatory cytokines, such as TNF-α and IL-6, in immune cells. In addition, 2-Chloro-N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-ylmethyl)acetamide has been found to reduce oxidative stress and inflammation in the brain, which may have implications for neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

2-Chloro-N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-ylmethyl)acetamide has several advantages for lab experiments, including its high purity and stability. It is also relatively easy to synthesize in large quantities. However, 2-Chloro-N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-ylmethyl)acetamide has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for research on 2-Chloro-N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-ylmethyl)acetamide. One area of interest is the potential use of 2-Chloro-N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-ylmethyl)acetamide in combination with other therapies, such as chemotherapy or immunotherapy, for cancer treatment. Another area of interest is the development of 2-Chloro-N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-ylmethyl)acetamide derivatives with improved solubility and bioavailability. Additionally, further research is needed to elucidate the mechanisms underlying the neuroprotective effects of 2-Chloro-N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-ylmethyl)acetamide and to explore its potential for the treatment of neurodegenerative diseases.

Synthesis Methods

2-Chloro-N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-ylmethyl)acetamide can be synthesized through a multistep process involving the condensation of a thiazole and pyran ring. The final product is obtained through the reaction of 2-chloro-N-(2-hydroxyethyl)acetamide with the intermediate compound. The synthesis method has been optimized to achieve high yields and purity.

Scientific Research Applications

2-Chloro-N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-ylmethyl)acetamide has been studied for its potential therapeutic properties in various fields of research, including cancer, inflammation, and neurodegenerative diseases. Studies have shown that 2-Chloro-N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-ylmethyl)acetamide has anti-tumor effects by inducing apoptosis and inhibiting angiogenesis. It has also been found to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. In addition, 2-Chloro-N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-ylmethyl)acetamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

2-chloro-N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O2S/c10-3-8(13)11-4-9-12-6-1-2-14-5-7(6)15-9/h1-5H2,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDOIBXLYLOEJGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1N=C(S2)CNC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-ylmethyl)acetamide

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